molecular formula C21H30N6O3S B2459792 (1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034259-89-5

(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No. B2459792
CAS RN: 2034259-89-5
M. Wt: 446.57
InChI Key: FCGJIMRRFUWWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H30N6O3S and its molecular weight is 446.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

A study investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the conformational analysis around the pyrazole C3 substituent and developing unified pharmacophore models. This research contributes to understanding how similar compounds could interact with receptors, suggesting implications for drug design and receptor-specific studies (Shim et al., 2002).

Crystal Structure and Synthesis Techniques

Research on the synthesis and crystal structure of sulfonated piperidine compounds provides insights into their chemical properties and potential for creating novel molecules with specific applications. For example, the study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showcases methods for characterizing and synthesizing such compounds, useful in materials science and chemistry (Girish et al., 2008).

Applications in Corrosion Prevention

An investigation into the use of synthesized organic compounds for the prevention of mild steel corrosion in acidic media suggests potential industrial applications of similar compounds in protecting materials against corrosion. The study specifically evaluates the efficiency of novel organic compounds as inhibitors, which could be relevant for the development of new protective coatings or treatments (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrate the potential biomedical applications of such compounds. Research indicates that certain derivatives exhibit significant activity against pathogenic bacterial and fungal strains, underscoring the utility of similar molecules in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3S/c1-31(29,30)26-9-6-16(7-10-26)21(28)25-14-12-24(13-15-25)20-19-17-4-2-3-5-18(17)23-27(19)11-8-22-20/h8,11,16H,2-7,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGJIMRRFUWWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.